molecular formula C10H14NO5P B13841787 N-[[3-(Phosphonomethyl)phenyl]methyl]-glycine

N-[[3-(Phosphonomethyl)phenyl]methyl]-glycine

Cat. No.: B13841787
M. Wt: 259.20 g/mol
InChI Key: IBYVSIQQZDWOEL-UHFFFAOYSA-N
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Description

N-[[3-(Phosphonomethyl)phenyl]methyl]-glycine is a chemical compound known for its significant applications in various fields, including agriculture, medicine, and industry. This compound is a derivative of glycine, where a phosphonomethyl group is attached to the phenyl ring. It is widely recognized for its role as an active ingredient in herbicides, particularly in controlling weed growth.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[[3-(Phosphonomethyl)phenyl]methyl]-glycine can be achieved through several methods. One common approach involves the reaction of glycine with formaldehyde and phosphorous acid. This reaction typically occurs under acidic conditions, leading to the formation of the desired compound .

Industrial Production Methods

Industrial production of this compound often involves the oxidation of N-(phosphonomethyl)-iminodiacetic acid. This method is preferred due to its efficiency and scalability. The process includes the use of catalysts and environmentally friendly oxidants to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions

N-[[3-(Phosphonomethyl)phenyl]methyl]-glycine undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for its application in different fields.

Common Reagents and Conditions

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.

    Substitution: Substitution reactions often involve nucleophiles such as amines or alcohols.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may lead to the formation of carboxylic acids, while reduction can yield amines .

Scientific Research Applications

N-[[3-(Phosphonomethyl)phenyl]methyl]-glycine has a wide range of scientific research applications:

    Chemistry: It is used as a reagent in various chemical reactions and synthesis processes.

    Biology: The compound is studied for its effects on biological systems, particularly in inhibiting specific enzymes.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its role as an enzyme inhibitor.

    Industry: It is widely used in the production of herbicides and other agrochemical products .

Mechanism of Action

The mechanism of action of N-[[3-(Phosphonomethyl)phenyl]methyl]-glycine involves the inhibition of specific enzymes. In plants, it inhibits the enzyme 5-enolpyruvylshikimate-3-phosphate synthase (EPSPS), which is crucial for the synthesis of aromatic amino acids. This inhibition leads to the disruption of protein synthesis and ultimately results in plant death .

Comparison with Similar Compounds

Similar Compounds

    N-(Phosphonomethyl)glycine:

    N-(Phosphonomethyl)-iminodiacetic acid: Another related compound used in the synthesis of N-[[3-(Phosphonomethyl)phenyl]methyl]-glycine.

Uniqueness

This compound is unique due to its specific structure, which allows it to interact with different molecular targets compared to other similar compounds. Its ability to inhibit specific enzymes makes it valuable in various applications, particularly in agriculture and medicine .

Properties

Molecular Formula

C10H14NO5P

Molecular Weight

259.20 g/mol

IUPAC Name

2-[[3-(phosphonomethyl)phenyl]methylamino]acetic acid

InChI

InChI=1S/C10H14NO5P/c12-10(13)6-11-5-8-2-1-3-9(4-8)7-17(14,15)16/h1-4,11H,5-7H2,(H,12,13)(H2,14,15,16)

InChI Key

IBYVSIQQZDWOEL-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)CP(=O)(O)O)CNCC(=O)O

Origin of Product

United States

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